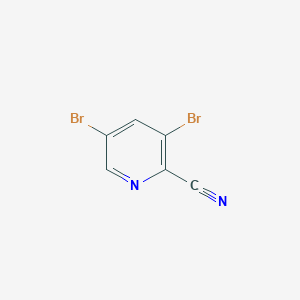

3,5-二溴吡啶甲腈

货号 B1313590

CAS 编号:

61830-09-9

分子量: 261.9 g/mol

InChI 键: SAKUQCVNSVHPIW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

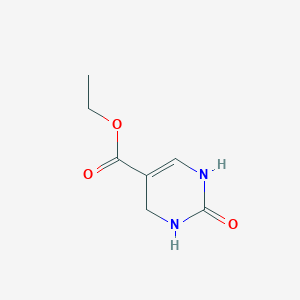

3,5-Dibromopicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2 . It has an average mass of 261.901 Da and a monoisotopic mass of 259.858459 Da .

Synthesis Analysis

The synthesis of 3,5-Dibromopicolinonitrile involves several steps. One method involves the use of sulfuric acid, acetic acid, and water in a reflux process at 140°C for 4 hours . The reaction mixture is then cooled, and water is added. The resulting precipitate is filtered, washed with water, dissolved in ether, washed, dried, and the solvent is removed in vacuo. The product is then crystallized from a mixture of ether and hexane .Molecular Structure Analysis

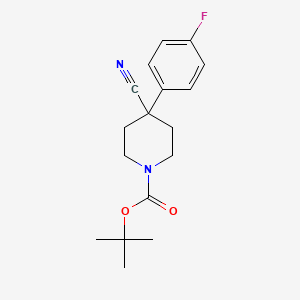

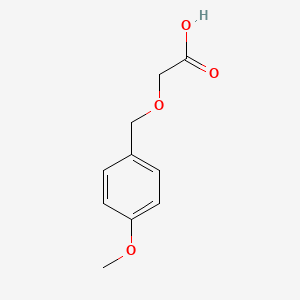

The molecular structure of 3,5-Dibromopicolinonitrile consists of a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position .科学研究应用

-

Prevention of Somatic Mutation Accumulation and Cancer Progression

- Field: Oncology and Immunotherapy

- Application: A natural product, 3,5-diiodotyrosine, has been identified as an inhibitor of APOBEC3B, a cytidine deaminase whose overexpression is associated with poor survival in a variety of cancers .

- Method: The compound was found to bind strongly to APOBEC3B and effectively inhibit its deaminase activity . It was tested in mouse models of spontaneous esophageal squamous cell carcinoma and colon cancer .

- Results: The compound significantly reduced clusters of mutations, prevented the progression of precancerous lesions, and prolonged survival in the mouse models . It also reduced colitis and increased the proportion and function of T lymphocytes in the tumor microenvironment .

-

Chemoselective Synthesis of Alkynylpyridines

- Field: Organic Synthesis

- Application: A new method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been developed .

- Method: Optimized conditions give access to a variety of mono-, di-, tri- and tetraalkynylated pyridines in good yields .

- Results: The method was found to be air- and moisture-tolerant, allowing simple synthetic and isolation procedures .

-

Dearomative C3,C5-Dibromocyclizations of Tryptophol and Tryptamine Derivatives

- Field: Organic Synthesis

- Application: A protonic-acid-promoted electrooxidative protocol for the dearomative C3,C5-dibromocyclizations of tryptophol and tryptamine derivatives has been developed .

- Method: This electrosynthetic approach enables direct selective construction of heterocyclic 3a,5a-dibromoindolines with inexpensive, non-hazardous NaBr as both the electrolyte and Br source .

- Results: This provides a convenient, practical method for the late-stage 3,5-diversification of heterocyclic indolines .

-

Polymer Stabilization

- Field: Polymer Chemistry

- Application: Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabilizer .

- Method: The stearyl tail reduces volatility and gives good chemical compatibility with plastics but contributes nothing to antioxidant performance .

- Results: When higher performance is needed, pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a common alternative .

安全和危害

属性

IUPAC Name |

3,5-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKUQCVNSVHPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494079 | |

| Record name | 3,5-Dibromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromopicolinonitrile | |

CAS RN |

61830-09-9 | |

| Record name | 3,5-Dibromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromopicolinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

3,5-Dibromopyridine (30.5 g, 0.12 mol) was dissolved in dichloromethane (80 mL) and methyltrioxorhenium (150 mg, 0.603 mmol) was added. Hydrogen peroxide (aqueous, 30%, 27 mL) was added slowly over 5 minutes, and the mixture was stirred at ambient temperature for 3 hours. An additional 40 mL of 30% hydrogen peroxide was added, and the reaction was stirred for 16 hours. Manganese dioxide (100 mg) was added, and the suspension was stirred for 40 minutes. The mixture was extracted with dichloromethane, dried (sodium sulfate), filtered and concentrated under reduced pressure. Ethyl acetate was added, and the suspension was refluxed for 30 minutes until solids dissolved, and then the mixture was allowed to cool to ambient temperature and left for 48 hours. 3,5-Dibromopyridine-1-oxide (28.05 g, 79%) was collected by vacuum filtration. MS (LC-MS) m/z 254 (M+H)+. 3,5-Dibromopyridine-1-oxide (25.09 g, 0.099 mol) was then dissolved in acetonitrile (200 mL) and triethylamine (28 mL, 0.198 mol) and trimethylsilylcyanide (40 mL, 0.297 mol) were added. The reaction was stirred for 16 hours, diluted with dichloromethane, aqueous sodium carbonate, water, and then filtered through diatomaceous earth eluting with dichloromethane. The mixture was extracted with dichloromethane and the organics were washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by silica gel chromatography (30-70% ethyl acetate in hexanes) provided the title compound. MS (LC-MS) m/z 263 (M+H)+.

Synthesis routes and methods II

Procedure details

A mixture of 3,5-dibromopyridine N-oxide (prepared in the above (1)) 2.26 g, trimethylsilylcyanide 1.06 g and dimethylcarbamic acid chloride 1.15 g in methylene chloride 25 ml is refluxed under heating for 1 day. To the mixture are added trimethylsilylcyanide 443 mg and dimethylcarbamic acid chloride 480 mg, and the mixture is refluxed under heating for 20 hours. An aqueous sodium hydrogen carbonate solution is added to the reaction mixture cooled, and the mixture is extracted with methylene chloride. The combined extract is washed, dried and the solvent is removed in vacuo. The residue is purified by silica gel chromatography (solvent; n-hexane:ethyl acetate=1:1) to give 2-cyano-3,5-dibromopyridine 1.38 g. mp 109-112° C.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Synthesis routes and methods III

Procedure details

3,5-dibromopyridine 1-oxide (25.09g, 0.099 mol) was dissolved in acetonitrile (200 mL) and triethylamine (28 mL, 0.198 mol) and trimethylsilylcyanide (40 mL, 0.297 mol) were added. The reaction was stirred 16 hours and then diluted with dichloromethane, aqueous sodium carbonate, water, and then filtered through Celite eluting with dichloromethane. The mixture was extracted with dichloromethane and purified by silica gel chromatography (3:2 hexanes:ethyl acetate gradient elution) to afford 3,5-dibromo-2-pyridinecarbonitrile (18.98 g, 73% yield) as a tan solid. 1H NMR (CDCl3) δ 8.68 (d, J=2 Hz, 1 H), 8.20 (d, J=2 Hz, 1 H); MS m/z 262 M+1).

Yield

73%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)